Thiocillin I

概要

説明

Thiocillin I is a thiopeptide antibiotic isolated from the bacterium Bacillus cereus. Thiopeptides are a class of sulfur-rich, structurally complex natural products known for their potent antibacterial properties, particularly against Gram-positive bacteria. This compound has garnered significant attention due to its unique structure and potential therapeutic applications .

準備方法

The synthesis of Thiocillin I involves multiple steps, including the construction of a pyridine-thiazole core. One notable method is the Bohlmann-Rahtz synthesis, which involves the condensation of specific fragments in the presence of ammonium acetate. This method has been refined to improve efficiency and yield . Another approach utilizes a molybdenum (VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles, followed by further steps to complete the synthesis .

化学反応の分析

Oxidation

Thiocillin I can undergo oxidation reactions, which are crucial for forming the thiazole rings, a key structural component of thiopeptides.

Reduction

Reduction reactions can modify the thiazole rings present in this compound, which can affect the compound’s biological activity.

Substitution

Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties and efficacy.

Cyclodehydration

The synthesis of this compound involves cyclodehydration of cysteine peptides to form thiazoline heterocycles. Molybdenum catalysts have been developed to facilitate this reaction [3, 5].

C–H Activation

C–H activation strategies are employed in the synthesis of this compound to install the trisubstituted pyridine core and thiazole groups [3, 5].

Macrocyclization

The total synthesis of this compound involves macrocyclization steps to form the macrocyclic loop, which is crucial for maintaining the antibiotic's activity.

Reactions with Amines

This compound's structure includes a nitrogen-containing heterocyclic core, which can undergo reactions with amines.

Comparison with Similar Compounds

| Compound | Structure Modification | Activity Against MRSA | Activity Against B. subtilis |

|---|---|---|---|

| This compound | None | Submicromolar | Submicromolar |

| Micrococcin P1 | Mutation of L-valine into 3-hydroxy-L-valine | Comparable | Comparable |

| YM-266183 | C-terminal modifications | Enhanced | Reduced |

Genetic Manipulation for Enhanced Activity

Genetic manipulation and prepeptide gene replacement strategies have been used to generate this compound analogues with modified antibacterial properties. Alterations at specific amino acid residues can significantly impact its antimicrobial efficacy. For example, changes at threonines 3 and 4 nearly abolished antibiotic activity, while modifications at positions 6 and 8 maintained near-wild-type levels.

Formation of the Pyridine Ring

The central pyridine ring of thiocillin is thought to proceed by [4 + 2] cycloaddition of the Dha residues derived from Ser-1 and Ser-10 .

科学的研究の応用

Thiocillin I has several scientific research applications:

作用機序

Thiocillin I exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, blocking the elongation of the peptide chain during translation. This action effectively halts bacterial growth and replication . The molecular targets of this compound include the ribosomal proteins and RNA components involved in protein synthesis .

類似化合物との比較

Thiocillin I is part of a broader class of thiopeptide antibiotics, which includes compounds like micrococcin P1 and thiostrepton. These compounds share a common molecular scaffold involving a nitrogen-containing heterocyclic core decorated with thiazole rings . this compound is unique due to its specific structural features and the presence of certain functional groups that confer distinct biological activities .

Similar compounds include:

Micrococcin P1: Differing by a mutation of L-valine into 3-hydroxy-L-valine.

Thiostrepton: Known for its potent antibacterial activity and complex structure.

This compound’s uniqueness lies in its specific structural configuration and the potential for genetic manipulation to produce analogues with improved therapeutic properties .

生物活性

Thiocillin I is a thiopeptide antibiotic produced by the bacterium Bacillus cereus. It belongs to a class of compounds known for their potent antimicrobial properties, particularly against Gram-positive bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and recent advancements in its synthesis and modification.

Overview of this compound

This compound is characterized by a complex structure that includes a thiazolylpyridine core and a macrocyclic loop. Its unique configuration contributes to its biological activity, which primarily involves the inhibition of protein synthesis in bacterial cells. The total synthesis of this compound has been achieved, allowing for detailed studies on its biological properties and potential derivatives .

This compound exerts its antimicrobial effects by binding to the ribosomal RNA of bacteria, specifically targeting the peptidyl transferase center. This interaction disrupts the translation process, effectively halting protein synthesis. The antibiotic has shown significant efficacy against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Research has demonstrated that modifications to specific amino acid residues can significantly impact its antimicrobial efficacy:

- Amino Acid Substitutions : Studies involving alanine and serine scans on the prepeptide gene have revealed that alterations at positions 3, 4, 6, and 8 can lead to substantial changes in activity. For instance, substitutions at threonines 3 and 4 nearly abolished antibiotic activity, while modifications at positions 6 and 8 maintained near-wild-type levels .

- Macrocyclic Structure : The conformational rigidity provided by the macrocyclic loop is crucial for maintaining the antibiotic's activity. Loss of this rigidity due to structural modifications can lead to a significant decrease in efficacy .

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against a range of bacterial strains. Below is a summary of its Minimum Inhibitory Concentrations (MICs) against selected pathogens:

| Bacterial Strain | MIC (µg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus | 0.5 | Effective against MRSA |

| Bacillus subtilis | 1.0 | Standard laboratory strain |

| Enterococcus faecalis | 2.0 | Moderate susceptibility |

| Pseudomonas aeruginosa | >64 | Resistant; limited effectiveness |

These results indicate that while this compound is highly effective against certain Gram-positive bacteria, it shows limited activity against Gram-negative bacteria like Pseudomonas aeruginosa, which is historically resistant to thiopeptides .

Case Studies

- Micrococcin P1 Comparison : A study comparing this compound with micrococcin P1 highlighted differences in binding affinities and mechanisms of action on ribosomal RNA. The research showed that while both antibiotics inhibit protein synthesis, their structural variations lead to distinct interactions with ribosomal components .

- Genetic Manipulation for Enhanced Production : Investigations into the genetic basis for thiocillin production have led to successful manipulations that enhance yields and create novel variants with improved activity profiles. For example, introducing specific mutations into the tclE gene allowed for the generation of 65 different thiocillin variants, some exhibiting enhanced antimicrobial properties compared to the wild type .

Recent Advances in Synthesis

Recent advancements in synthetic methodologies have facilitated the production of this compound and its analogs. A novel Mo(VI)-oxide/picolinic acid catalyst has been employed for efficient cyclodehydration processes that are crucial for constructing the thiazoline heterocycles found in thiocillins . The ability to synthesize these compounds in a laboratory setting opens avenues for developing new antibiotics amid rising antibiotic resistance.

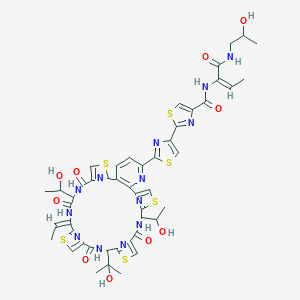

特性

IUPAC Name |

2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8+,24-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEORQDDAQBRWPT-NBBXXHIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C/C)/C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H49N13O10S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1160.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59979-01-0 | |

| Record name | Thiocillin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059979010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is thiocillin I and how does it differ from other related antibiotics?

A1: this compound is a thiopeptide antibiotic, first isolated from Bacillus cereus G-15 and Bacillus badius AR-91. [, ] These sulfur-rich, ribosomally synthesized and post-translationally modified peptides are known for their potent activity against Gram-positive bacteria. [, ] this compound shares structural similarities with micrococcin P1, another thiopeptide antibiotic, but they differ in specific structural units. [, ] These differences are evident in their chromatographic behavior and potentially contribute to variations in their biological activity. [, ]

Q2: What is the mechanism of action of this compound?

A2: While the exact mechanism is still being elucidated, thiopeptides, like this compound, are known to inhibit bacterial ribosomes. [] This suggests that they interfere with bacterial protein synthesis, ultimately leading to bacterial cell death.

Q3: Have there been any successful total syntheses of this compound?

A4: Yes, the total synthesis of this compound has been achieved. [, , ] Notably, a novel molybdenum catalyst played a crucial role in enabling the synthesis. [] This breakthrough facilitates further research into the structure-activity relationship, mode of action, and potential therapeutic applications of this compound.

Q4: How does this compound influence interspecies interactions within a biofilm?

A5: Research using a four-species model biofilm demonstrated that this compound, produced by Bacillus cereus, plays a significant role in shaping the biofilm's composition. [] It exerts a negative interaction on other species, influencing their distribution and abundance within the biofilm. This highlights the ecological importance of this compound in complex microbial communities.

Q5: What are the future directions for research on this compound?

A5: Future research could focus on several aspects of this compound, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。